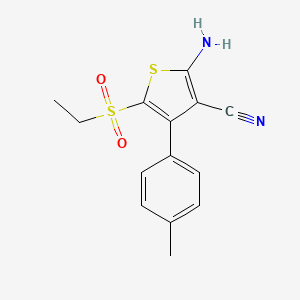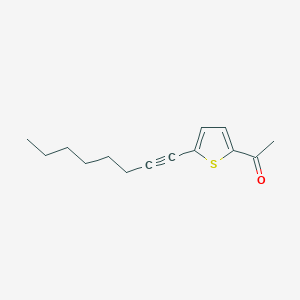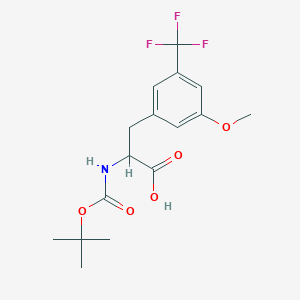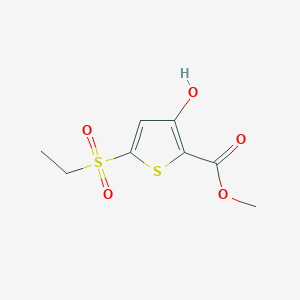
N-Phenyl-guanosine 2',3',5'-Triacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Phenyl-guanosine 2’,3’,5’-Triacetate is a chemical compound with the molecular formula C22H23N5O8 and a molecular weight of 485.45 g/mol . It is a derivative of guanosine, where the hydroxyl groups at the 2’, 3’, and 5’ positions are acetylated, and the amino group at the 2-position is substituted with a phenyl group. This compound is primarily used in biochemical research, particularly in the study of nucleosides and their derivatives .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Phenyl-guanosine 2’,3’,5’-Triacetate typically involves the acetylation of guanosine followed by the introduction of a phenyl group at the 2-position. The general synthetic route can be summarized as follows:
Acetylation of Guanosine: Guanosine is reacted with acetic anhydride in the presence of a base such as pyridine to form the triacetate derivative.
Phenylation: The triacetate derivative is then reacted with a phenylating agent, such as phenyl isocyanate, to introduce the phenyl group at the 2-position.
The reaction conditions typically involve moderate temperatures and the use of organic solvents such as dichloromethane or dimethyl sulfoxide .
Industrial Production Methods
Industrial production of N-Phenyl-guanosine 2’,3’,5’-Triacetate follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The compound is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
N-Phenyl-guanosine 2’,3’,5’-Triacetate undergoes various chemical reactions, including:
Hydrolysis: The acetyl groups can be hydrolyzed under acidic or basic conditions to yield the parent guanosine derivative.
Oxidation: The phenyl group can undergo oxidation reactions to form various oxidized derivatives.
Substitution: The phenyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions using reagents such as hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: Various electrophiles or nucleophiles depending on the desired substitution.
Major Products Formed
Hydrolysis: Guanosine and acetic acid.
Oxidation: Oxidized phenyl derivatives.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
N-Phenyl-guanosine 2’,3’,5’-Triacetate has several scientific research applications, including:
Chemistry: Used as a model compound to study nucleoside chemistry and the effects of acetylation and phenylation on nucleoside properties.
Biology: Investigated for its potential effects on nucleic acid metabolism and interactions with enzymes involved in nucleoside processing.
Medicine: Explored for its potential therapeutic applications, particularly in the development of antiviral and anticancer agents.
Mechanism of Action
The mechanism of action of N-Phenyl-guanosine 2’,3’,5’-Triacetate involves its interaction with nucleic acids and enzymes involved in nucleoside metabolism. The acetylation and phenylation of guanosine can affect its binding affinity to enzymes and nucleic acids, potentially altering their function. The compound may inhibit or modulate the activity of enzymes such as nucleoside phosphorylases and kinases, thereby affecting nucleic acid synthesis and degradation pathways .
Comparison with Similar Compounds
N-Phenyl-guanosine 2’,3’,5’-Triacetate can be compared with other acetylated and phenylated nucleosides, such as:
N-Phenyl-adenosine 2’,3’,5’-Triacetate: Similar structure but with adenine as the base instead of guanine.
N-Phenyl-cytidine 2’,3’,5’-Triacetate: Similar structure but with cytosine as the base.
N-Phenyl-uridine 2’,3’,5’-Triacetate: Similar structure but with uracil as the base.
The uniqueness of N-Phenyl-guanosine 2’,3’,5’-Triacetate lies in its specific interactions with guanine-specific enzymes and nucleic acids, which can lead to distinct biological and chemical properties .
Properties
IUPAC Name |
[3,4-diacetyloxy-5-(2-anilino-6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N5O8/c1-11(28)32-9-15-17(33-12(2)29)18(34-13(3)30)21(35-15)27-10-23-16-19(27)25-22(26-20(16)31)24-14-7-5-4-6-8-14/h4-8,10,15,17-18,21H,9H2,1-3H3,(H2,24,25,26,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGLBYLIJQHKWHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(O1)N2C=NC3=C2N=C(NC3=O)NC4=CC=CC=C4)OC(=O)C)OC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N5O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Ethyl 3-(benzo[d]oxazol-5-yl)-3-oxopropanoate](/img/structure/B12071659.png)


![3-[3,4,5-Triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]sulfanylpropanoic acid](/img/structure/B12071671.png)










